Cas no 2228570-93-0 (1-(1H-pyrazol-3-yl)cyclobutylmethanol)

1-(1H-Pyrazol-3-yl)cyclobutylmethanol is a versatile heterocyclic compound featuring a pyrazole moiety fused with a cyclobutylmethanol group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The pyrazole ring offers potential for hydrogen bonding and coordination, while the cyclobutylmethanol group enhances steric and electronic properties, facilitating selective functionalization. Its balanced lipophilicity and polarity contribute to favorable solubility profiles, aiding in formulation development. The compound’s rigid yet modifiable scaffold is advantageous for designing bioactive molecules, particularly in kinase inhibitors or other targeted therapies. High purity and stability under standard conditions further support its utility in research and industrial applications.
1-(1H-pyrazol-3-yl)cyclobutylmethanol structure
2228570-93-0 structure
Product Name:1-(1H-pyrazol-3-yl)cyclobutylmethanol
CAS No:2228570-93-0
MF:C8H12N2O
MW:152.193681716919
CID:6109623
PubChem ID:137964652
Update Time:2025-06-15

1-(1H-pyrazol-3-yl)cyclobutylmethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(1H-pyrazol-3-yl)cyclobutylmethanol
    • [1-(1H-pyrazol-3-yl)cyclobutyl]methanol
    • Cyclobutanemethanol, 1-(1H-pyrazol-3-yl)-
    • starbld0043131
    • EN300-1726351
    • (1-(1H-Pyrazol-3-yl)cyclobutyl)methanol
    • 2228570-93-0
    • [1-(1H-pyrazol-5-yl)cyclobutyl]methanol
    • Z3271240160
    • Inchi: 1S/C8H12N2O/c11-6-8(3-1-4-8)7-2-5-9-10-7/h2,5,11H,1,3-4,6H2,(H,9,10)
    • InChI Key: AVHQHTCUNAHUBV-UHFFFAOYSA-N
    • SMILES: C1(C2C=CNN=2)(CO)CCC1

Computed Properties

  • Exact Mass: 152.094963011g/mol
  • Monoisotopic Mass: 152.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 48.9Ų

Experimental Properties

  • Density: 1.230±0.06 g/cm3(Predicted)
  • Boiling Point: 347.4±15.0 °C(Predicted)
  • pka: 14.27±0.10(Predicted)

1-(1H-pyrazol-3-yl)cyclobutylmethanol Pricemore >>

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Additional information on 1-(1H-pyrazol-3-yl)cyclobutylmethanol

Comprehensive Overview of 1-(1H-pyrazol-3-yl)cyclobutylmethanol (CAS No. 2228570-93-0): Properties, Applications, and Industry Insights

In the rapidly evolving field of organic chemistry and pharmaceutical research, 1-(1H-pyrazol-3-yl)cyclobutylmethanol (CAS No. 2228570-93-0) has emerged as a compound of significant interest. This heterocyclic alcohol combines a pyrazole ring with a cyclobutylmethanol moiety, offering unique structural features that make it valuable for various applications, including drug discovery and material science. Researchers and industry professionals are increasingly exploring its potential due to its versatile reactivity and compatibility with modern synthetic methodologies.

The molecular structure of 1-(1H-pyrazol-3-yl)cyclobutylmethanol features a pyrazole ring attached to a cyclobutane scaffold, which is further functionalized with a hydroxymethyl group. This arrangement provides multiple sites for chemical modification, making it a promising building block for the development of novel compounds. The presence of both hydrogen bond donors and acceptors enhances its ability to interact with biological targets, a property highly sought after in medicinal chemistry.

One of the key reasons for the growing attention toward 1-(1H-pyrazol-3-yl)cyclobutylmethanol is its potential role in addressing current challenges in drug discovery. With the pharmaceutical industry focusing on small molecule therapeutics, compounds like this offer a balance between molecular complexity and synthetic accessibility. Its pyrazole moiety is particularly noteworthy, as this five-membered heterocycle is a common pharmacophore found in many FDA-approved drugs, including anti-inflammatory and anticancer agents.

Beyond pharmaceuticals, 1-(1H-pyrazol-3-yl)cyclobutylmethanol is also being investigated for its applications in agrochemicals and material science. The cyclobutyl ring introduces strain into the molecule, which can lead to unique reactivity patterns useful for designing high-performance polymers or specialty chemicals. This versatility aligns with the increasing demand for sustainable chemistry solutions and green synthesis approaches, topics that dominate contemporary scientific discourse.

From a synthetic perspective, the preparation of 1-(1H-pyrazol-3-yl)cyclobutylmethanol typically involves multi-step organic synthesis routes, often starting from readily available pyrazole derivatives and cyclobutane precursors. Modern techniques such as catalyzed cross-coupling reactions and flow chemistry have been employed to improve the efficiency and scalability of its production. These advancements are critical for meeting the needs of industrial-scale applications while adhering to environmental regulations and cost-effectiveness requirements.

The compound's physicochemical properties, including its solubility, stability, and melting point, are well-documented, making it a reliable candidate for further research. Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been instrumental in characterizing its structure and purity. These details are crucial for researchers who rely on high-purity intermediates for their work in medicinal chemistry or materials engineering.

In conclusion, 1-(1H-pyrazol-3-yl)cyclobutylmethanol (CAS No. 2228570-93-0) represents a fascinating intersection of structural complexity and practical utility. Its relevance to drug development, agrochemical innovation, and advanced materials underscores its importance in contemporary chemistry. As research continues to uncover new applications and synthetic pathways, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in science and industry today.

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